
3-Methyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidine-2-carbonitrile is a chemical compound that belongs to the class of organic compounds known as sulfonyl compounds. These compounds contain a sulfonyl group attached to a carbon atom. This particular compound is characterized by the presence of a pyrrolidine ring, a nitrile group, and a sulfonyl group attached to a benzene ring.
Preparation Methods
The synthesis of 3-Methyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidine-2-carbonitrile typically involves multiple steps. One common synthetic route includes:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: This step often involves the reaction of the pyrrolidine derivative with 4-methylbenzenesulfonyl chloride under basic conditions.
Addition of the Nitrile Group: The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-Methyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
3-Methyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonyl group.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidine-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The nitrile group can also participate in interactions with biological molecules, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar compounds to 3-Methyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidine-2-carbonitrile include:
4-Methylbenzenesulfonyl Chloride: This compound is a precursor in the synthesis of the target compound and shares the sulfonyl group.
Pyrrolidine-2-carbonitrile: This compound shares the pyrrolidine ring and nitrile group but lacks the sulfonyl group.
Sulfonyl Pyrrolidines: These compounds have similar structures but may have different substituents on the pyrrolidine ring or the benzene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
90036-34-3 |
|---|---|
Molecular Formula |
C13H16N2O2S |
Molecular Weight |
264.35 g/mol |
IUPAC Name |
3-methyl-1-(4-methylphenyl)sulfonylpyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C13H16N2O2S/c1-10-3-5-12(6-4-10)18(16,17)15-8-7-11(2)13(15)9-14/h3-6,11,13H,7-8H2,1-2H3 |
InChI Key |
QVPGZLPVWWEGRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(C1C#N)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(6,8,8-Trimethyl-1,4-dioxaspiro[4.4]nonan-6-yl)propan-1-ol](/img/structure/B14393939.png)

![N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-methylphenyl)thiourea](/img/structure/B14393947.png)
![N,N-Diethyl-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14393952.png)
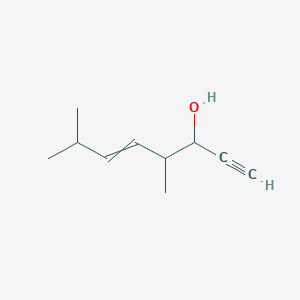
![2-[4-(2-Carbamoylhydrazinylidene)-2-ethyl-3-methylbutylidene]hydrazine-1-carboxamide](/img/structure/B14393972.png)
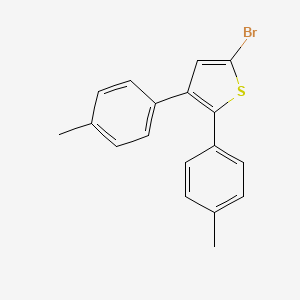
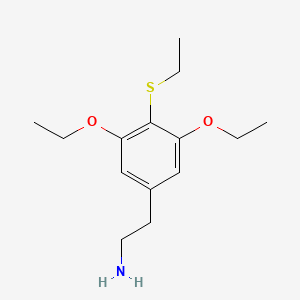
![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-propylurea](/img/structure/B14393983.png)
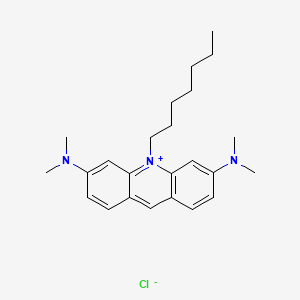
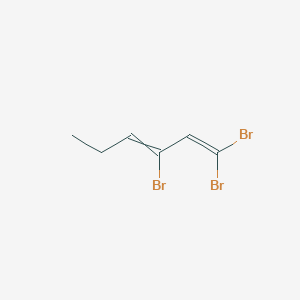
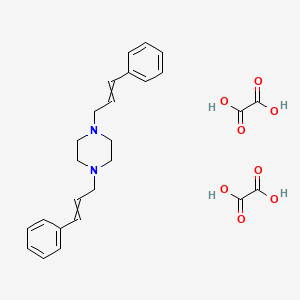
![4-[(2-Chloroethyl)amino]-3-nitro-2H-1-benzopyran-2-one](/img/structure/B14394027.png)
![2-[(5,6,7,8-Tetrahydro-4H-3,1-benzothiazin-2-yl)amino]phenol](/img/structure/B14394042.png)
